REACTION_SMILES
|
[CH3:9][OH:10].[CH:1]12[NH:2][C:3](=[O:8])[CH:4]([CH:5]=[CH:6]1)[CH2:7]2>>[CH:1]1([NH2:2])[CH:6]=[CH:5][CH:4]([C:3]([OH:8])=[O:10])[CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC2C=CC1C2
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C=CC(C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:9][OH:10].[CH:1]12[NH:2][C:3](=[O:8])[CH:4]([CH:5]=[CH:6]1)[CH2:7]2>>[CH:1]1([NH2:2])[CH:6]=[CH:5][CH:4]([C:3]([OH:8])=[O:10])[CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC2C=CC1C2
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C=CC(C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:9][OH:10].[CH:1]12[NH:2][C:3](=[O:8])[CH:4]([CH:5]=[CH:6]1)[CH2:7]2>>[CH:1]1([NH2:2])[CH:6]=[CH:5][CH:4]([C:3]([OH:8])=[O:10])[CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC2C=CC1C2
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C=CC(C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:9][OH:10].[CH:1]12[NH:2][C:3](=[O:8])[CH:4]([CH:5]=[CH:6]1)[CH2:7]2>>[CH:1]1([NH2:2])[CH:6]=[CH:5][CH:4]([C:3]([OH:8])=[O:10])[CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC2C=CC1C2
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C=CC(C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |